molecular formula C7H5BrClF B1333242 2-Chloro-6-fluorobenzyl bromide CAS No. 68220-26-8

2-Chloro-6-fluorobenzyl bromide

Cat. No.: B1333242
CAS No.: 68220-26-8
M. Wt: 223.47 g/mol
InChI Key: IGUVNNXFTDCASP-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl bromide (CAS No. 68220-26-8) is a halogenated aromatic compound with the molecular formula C₇H₅BrClF and a molecular weight of 223.47 g/mol. Structurally, it features a benzene ring substituted with a bromomethyl group (-CH₂Br) at position 1, a chlorine atom at position 2, and a fluorine atom at position 6 (IUPAC name: 2-(bromomethyl)-1-chloro-3-fluorobenzene) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluorobenzyl bromide typically involves the bromination of 2-Chloro-6-fluorotoluene. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified by distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluorobenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: Various substituted benzyl derivatives.

    Oxidation: 2-Chloro-6-fluorobenzaldehyde.

    Reduction: 2-Chloro-6-fluorotoluene.

Scientific Research Applications

Pharmaceutical Applications

One of the primary uses of 2-chloro-6-fluorobenzyl bromide is in the synthesis of pharmaceutical compounds. Its unique halogen substitutions enhance biological activity, making it an important intermediate in drug development.

Case Study: Synthesis of Targeted Receptor Agents

Recent studies have demonstrated that this compound is crucial in synthesizing agents that target specific receptors in the human body. For instance, research has indicated its role in developing selective inhibitors for receptor-interacting protein 1 (RIP1), which is implicated in systemic inflammatory response syndrome .

Organic Synthesis

In organic chemistry, this compound is frequently used to introduce benzyl groups into various molecular structures. This capability facilitates the construction of more complex molecules through multiple reaction pathways.

Data Table: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionActs as a bromine source for nucleophilesBenzyl ethers, amines
Coupling ReactionsParticipates in cross-coupling reactionsBiaryl compounds

Material Science

The compound is also applied in material science for developing advanced materials such as polymers and resins. Its properties can significantly enhance the durability and chemical resistance of these materials.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer formulations can improve thermal stability and mechanical properties, making it a valuable additive in high-performance materials .

Agricultural Chemicals

In agriculture, this compound contributes to formulating effective pesticides and herbicides. Its ability to modify biological activity makes it suitable for developing agrochemicals that protect crops from pests and diseases.

Data Table: Applications in Agrochemicals

Application TypeDescriptionExample Products
PesticidesUsed to create compounds targeting pestsInsecticides
HerbicidesAids in developing selective herbicidesWeed control agents

Research and Development

In academic and industrial laboratories, this compound serves as a tool for exploring new chemical reactions and mechanisms. Its diverse applications provide insights that can lead to innovative developments across various scientific fields.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This reactivity is exploited in the synthesis of various derivatives and intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Physical Properties :

  • Appearance : Colorless to dark yellow liquid
  • Boiling Point : 222.0 ± 25.0 °C (predicted)
  • Density : 1.629 g/mL at 25 °C .

Applications :
This compound is primarily used as a reactive intermediate in organic synthesis. For example, it serves as a key precursor in the preparation of benzoimidazo[1,2-a][3,1]benzothiazine derivatives, which are of interest in medicinal chemistry . Its bromine atom acts as a versatile leaving group, enabling nucleophilic substitution reactions in the construction of complex molecules.

The reactivity, stability, and applications of 2-chloro-6-fluorobenzyl bromide are influenced by its unique substitution pattern. Below is a detailed comparison with structurally related compounds.

Substituent Variations: Halogenated Benzyl Bromides

Table 1: Comparison of Halogenated Benzyl Bromides

Compound Name Substituents Reactivity Profile Key Applications Reference
This compound -Cl (C2), -F (C6), -CH₂Br Moderate reactivity due to balanced leaving group (Br) and electron-withdrawing substituents Pharmaceutical intermediates
2-Chloro-6-fluoro-3-methylbenzyl bromide -Cl (C2), -F (C6), -CH₃ (C3), -CH₂Br Reduced steric hindrance compared to bulkier analogs; suitable for diverse syntheses Agrochemical precursors
2-Chloro-6-(trifluoromethoxy)benzyl bromide -Cl (C2), -OCF₃ (C6), -CH₂Br Enhanced stability and lipophilicity due to trifluoromethoxy group Fluorinated drug candidates
2-Fluoro-6-(trifluoromethyl)benzyl bromide -F (C2), -CF₃ (C6), -CH₂Br High reactivity in SN2 reactions; strong electron-withdrawing CF₃ group Enzyme inhibitors

Key Findings :

  • Bromine’s leaving group ability balances reactivity and stability, making this compound more versatile than chloride analogs (e.g., 2-chloro-6-fluorobenzyl chloride) and less reactive than iodide analogs (e.g., 2-chloro-6-fluorobenzyl iodide) .
  • The trifluoromethoxy group in 2-chloro-6-(trifluoromethoxy)benzyl bromide increases steric bulk and electron-withdrawing effects, enhancing metabolic stability in drug design .

Positional Isomers and Regiochemical Effects

Table 2: Impact of Substituent Positioning

Compound Name Substituent Positions Reactivity/Selectivity Reference
This compound -Cl (C2), -F (C6) Favors electrophilic substitution at C4 due to ortho/para-directing effects
2,3-Dichloro-6-fluorobenzyl bromide -Cl (C2, C3), -F (C6) Increased steric hindrance at C3 reduces nucleophilic attack; selective for C4 reactions
3-Bromo-6-chloro-2-fluorobenzyl bromide -Br (C3), -Cl (C6), -F (C2) Unique halogen arrangement alters π-electron density, enabling regioselective coupling

Key Findings :

  • Steric and electronic factors dictate regioselectivity. For example, 2,3-dichloro-6-fluorobenzyl bromide’s C3 chlorine hinders reactions at that position, directing transformations to C4 .
  • Halogen positioning (e.g., bromine at C3 in 3-bromo-6-chloro-2-fluorobenzyl bromide) modifies aromatic ring electronics, enabling applications in cross-coupling reactions .

Functional Group Derivatives

Table 3: Comparison with Phenacyl and Benzoyl Analogs

Compound Name Functional Group Key Properties Applications Reference
This compound -CH₂Br Flexible leaving group; moderate reactivity General organic synthesis
2-Fluoro-6-(trifluoromethyl)phenacyl bromide -COCH₂Br Electron-deficient carbonyl enhances electrophilicity Antimicrobial agents
3-Bromo-2-chloro-6-fluorobenzoyl chloride -COCl High reactivity in acylations; sensitive to hydrolysis Peptide coupling

Key Findings :

  • Phenacyl bromides (e.g., 2-fluoro-6-(trifluoromethyl)phenacyl bromide) exhibit higher electrophilicity than benzyl bromides due to the electron-withdrawing carbonyl group, making them potent in antimicrobial applications .
  • Benzoyl chlorides (e.g., 3-bromo-2-chloro-6-fluorobenzoyl chloride) are superior for acylations but require anhydrous conditions due to hydrolytic sensitivity .

Biological Activity

2-Chloro-6-fluorobenzyl bromide (CAS 68220-26-8) is an organic compound characterized by its unique halogen substitutions, which significantly influence its chemical reactivity and potential biological activity. This compound has garnered attention in medicinal chemistry for its applications as an alkylating agent and its potential therapeutic effects. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C₇H₅BrClF
  • Molecular Weight : 223.47 g/mol
  • Appearance : Colorless to light yellow liquid

The presence of chlorine and fluorine atoms in the benzyl structure enhances the compound's reactivity, making it valuable in various chemical synthesis processes, particularly in the development of pharmaceutical agents.

Biological Activity Overview

This compound exhibits several biological activities, primarily due to its ability to act as an alkylating agent. This property allows it to interact with biological targets, leading to potential therapeutic applications:

  • Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity, making it a candidate for further investigation in drug development.
  • Cholinesterase Inhibition : Related compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. The inhibition of these enzymes can have implications for treating neurological disorders .

The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, preliminary studies suggest that its reactivity with various nucleophiles and electrophiles may play a crucial role in its biological activity. This reactivity can lead to the formation of stable adducts with cellular macromolecules, potentially altering cellular functions .

Study on Antiviral Activity

A significant study explored the efficacy of 2-chloro-6-fluorobenzyl derivatives against HIV-1. The results demonstrated that specific derivatives showed potent activity against wild-type HIV-1 and clinically relevant mutants, indicating that structural modifications could enhance antiviral properties .

CompoundActivity Against HIV-1Ki (nM)
2-Cl-6-F-S-DABOsUp to picomolar activityVaries

This study highlights the potential of 2-chloro-6-fluorobenzyl derivatives in developing new antiviral therapies.

Cholinesterase Inhibition Study

Research on cholinesterase inhibitors has shown that derivatives of this compound can inhibit AChE and BChE effectively. The binding affinities were measured, revealing that certain derivatives had low nanomolar Ki values, indicating strong inhibitory effects:

CompoundAChE Ki (µM)BChE Ki (µM)
2-Cl-6-F-Bromide5.0 ± 0.39.9 ± 0.8

This suggests that the compound could be a valuable lead in developing treatments for Alzheimer's disease and other cholinergic dysfunctions .

Synthesis and Applications

The synthesis of this compound typically involves halogenation processes that introduce chlorine and fluorine into the benzyl structure. Its applications extend beyond pharmaceuticals; it serves as a reagent in organic synthesis for various derivatives with potential biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-6-fluorobenzyl bromide, and how can purity be maximized?

  • Methodological Answer : A common synthesis involves chlorination of 2-chloro-6-fluorotoluene under UV illumination to form 2-chloro-6-fluorobenzyl chloride, followed by bromination using HBr or PBr₃ . For higher regioselectivity, asymmetric palladium-catalyzed C(sp³)-H arylation has been employed, yielding 94% purity via column chromatography (Rf = 0.35 in pentane/ethyl acetate 90:10) . Distillation under reduced pressure (e.g., 85°C at 15 mm Hg, as observed for fluorinated benzyl bromides) can further purify the product .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : While no direct safety data exists for this compound, analogous benzyl bromides (e.g., 4-chlorobenzyl bromide) require handling in fume hoods with nitrile gloves and splash goggles due to lachrymatory and corrosive properties . Store in amber glass under inert gas to prevent hydrolysis. Emergency protocols for similar halides recommend using CHEMTREX (US: 001-800-343-0660) for spills .

Q. How can researchers characterize this compound spectroscopically?

  • Methodological Answer : Key spectral signatures include:

  • ¹H NMR : δ 7.20–7.11 (m, 2H), 6.97–6.91 (m, 1H) for aromatic protons; δ 3.50 (s, 2H) for the benzylic CH₂ group .
  • ¹⁹F NMR : δ -109.1 ppm for the ortho-fluorine .
  • IR : Peaks at 2957 cm⁻¹ (C-H stretch) and 775 cm⁻¹ (C-Br vibration) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The ortho-chloro and fluorine substituents create steric hindrance and electron-withdrawing effects, slowing SN2 reactions but enhancing stability in palladium-catalyzed C-H activation. In asymmetric catalysis, the bromine atom acts as a leaving group, enabling enantioselective arylation (e.g., 94% yield in Pd(0)-catalyzed malonate couplings) . Compare with 2-chloro-4-fluorobenzyl bromide, where para-fluorine reduces steric interference, increasing reaction rates .

Q. How can contradictions in reported reaction yields for fluorinated benzyl bromides be resolved?

  • Methodological Answer : Discrepancies often arise from solvent polarity and catalyst loading. For example, in Pd-catalyzed reactions, dimethylformamide (DMF) improves solubility but may deactivate palladium at high temperatures. Systematic optimization using design-of-experiment (DoE) protocols is recommended. A study achieved 94% yield by maintaining catalyst loading at 5 mol% and reaction temperatures below 80°C .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or elimination) during functionalization?

  • Methodological Answer :

  • Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to suppress hydrolysis.
  • Add silver salts (Ag₂CO₃) to scavenge bromide ions, preventing unwanted elimination .
  • Kinetic studies show that reaction times >12 hours at 60°C increase elimination byproducts by 15%—monitor via TLC (Rf < 0.5 in hexane/ethyl acetate) .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the ortho-fluorine stabilizes the transition state via inductive effects, directing nucleophiles to the para position. Compare with 2-chloro-4-fluorobenzyl bromide, where para-substitution leads to 20% lower activation energy .

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUVNNXFTDCASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378602
Record name 2-Chloro-6-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68220-26-8
Record name 2-Chloro-6-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-6-FLUOROBENZYL BROMIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-6-fluorobenzyl bromide
2-Chloro-6-fluorobenzyl bromide
2-Chloro-6-fluorobenzyl bromide
2-Chloro-6-fluorobenzyl bromide
2-Chloro-6-fluorobenzyl bromide
2-Chloro-6-fluorobenzyl bromide

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